molecular formula C13H8F3NO2 B3043636 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde CAS No. 887980-16-7

6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde

Cat. No.: B3043636
CAS No.: 887980-16-7
M. Wt: 267.2 g/mol
InChI Key: LTGRYPOXHXEXGR-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is an organic compound with the molecular formula C13H8F3NO2. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridinecarbaldehyde moiety. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridinecarbaldehyde under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process might include continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarboxylic acid.

    Reduction: 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research has indicated that compounds similar to 6-[3-(trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde exhibit promising antimicrobial and anticancer activities. The trifluoromethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets. Studies have shown that derivatives of pyridinecarbaldehydes can inhibit the growth of various cancer cell lines, making them candidates for further development as therapeutic agents .

Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its aldehyde functional group can participate in various reactions, such as condensation with amines to form Schiff bases, which are known for their biological activities. The versatility of this compound allows for modifications that can lead to novel drug candidates .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for synthesizing more complex organic molecules. The compound's reactivity allows it to participate in various coupling reactions, including Suzuki-Miyaura coupling and other cross-coupling methods that are essential in the construction of carbon-carbon bonds .

Reactivity and Functionalization
The presence of both the aldehyde and trifluoromethoxy groups makes this compound amenable to multiple functionalization strategies. For instance, the aldehyde can undergo oxidation to yield carboxylic acids or reduction to form alcohols, while the trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions .

Material Science

Advanced Materials Production
The unique properties of this compound make it suitable for applications in materials science. It can be used as a precursor for functionalized polymers and advanced materials due to its ability to impart specific electronic and thermal properties to the resulting materials .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated derivatives of pyridinecarbaldehydesFound significant inhibition of cancer cell proliferation at low concentrations
Synthesis of Schiff BasesExplored reactions involving this compoundDemonstrated effective formation of biologically active Schiff bases
Material Properties AnalysisEvaluated potential applications in polymer chemistryIdentified enhanced mechanical properties in polymers containing trifluoromethoxy-substituted units

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, leading to increased potency and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
  • 4-(Trifluoromethoxy)benzaldehyde
  • 2-(Trifluoromethyl)phenyl isocyanate

Uniqueness

6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is unique due to the specific positioning of the trifluoromethoxy group on the phenyl ring and its connection to the pyridinecarbaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is a synthetic compound notable for its potential biological activities. Its unique trifluoromethoxy group and pyridine structure contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a pyridine ring attached to a phenyl group with a trifluoromethoxy substituent. This configuration is significant for its biological activity, as the trifluoromethoxy group can enhance lipophilicity and alter the electronic properties of the molecule.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Activity : It could scavenge free radicals, thereby mitigating oxidative stress in cells.
  • Receptor Modulation : The trifluoromethoxy group may enhance binding affinity to various receptors, influencing signaling pathways.

Biological Activity Summary

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Properties : Trifluoromethyl-containing compounds often show activity against bacteria and fungi.
  • Anticancer Effects : Some studies suggest potential anticancer properties through the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Activity

A study by MDPI explored the antimicrobial properties of trifluoromethyl-substituted compounds. It was found that these compounds exhibit significant activity against various bacterial strains, suggesting that this compound may similarly possess antimicrobial efficacy .

Anticancer Potential

In another investigation, compounds with similar structural motifs were evaluated for their anticancer effects. The results indicated that such compounds could inhibit tumor cell growth by inducing apoptosis and modulating cell cycle progression. The presence of the trifluoromethoxy group was noted to enhance potency compared to non-fluorinated analogs .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundPotentially activePotentially activeEnzyme inhibition, antioxidant
4-TrifluoromethylphenolModerateModerateFree radical scavenging
2-TrifluoromethylbenzaldehydeHighLowReceptor modulation

Properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-5-1-3-9(7-11)12-6-2-4-10(8-18)17-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGRYPOXHXEXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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